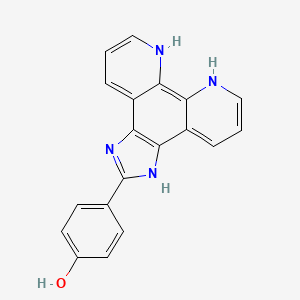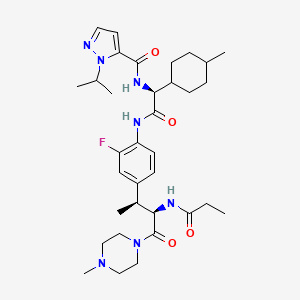
IL-17A modulator-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL-17A modulator-3 is a small molecule inhibitor of the cytokine interleukin-17A (IL-17A). This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response, and its dysregulation is associated with several autoimmune disorders .
Méthodes De Préparation
The synthesis of IL-17A modulator-3 involves several steps, including the preparation of difluorocyclohexyl and imidazotriazine derivatives . The synthetic route typically includes:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
IL-17A modulator-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens and alkyl groups are used in substitution reactions to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
IL-17A modulator-3 has a wide range of scientific research applications, including:
Mécanisme D'action
IL-17A modulator-3 exerts its effects by inhibiting the interaction between IL-17A and its receptor. This inhibition is achieved through the rigidification of the IL-17A protein, reducing its receptor affinity . The compound targets allosteric sites on the protein, modulating its dynamics and preventing the formation of the cytokine-receptor complex .
Comparaison Avec Des Composés Similaires
IL-17A modulator-3 is unique in its ability to rigidify the IL-17A protein, a mechanism not commonly observed in other IL-17A inhibitors . Similar compounds include:
Imidazotriazine derivatives: These compounds also target IL-17A but may have different mechanisms of action.
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are used in similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its potential for use in a wide range of scientific and medical applications.
Propriétés
Formule moléculaire |
C34H50FN7O4 |
|---|---|
Poids moléculaire |
639.8 g/mol |
Nom IUPAC |
N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C34H50FN7O4/c1-7-29(43)38-30(34(46)41-18-16-40(6)17-19-41)23(5)25-12-13-27(26(35)20-25)37-33(45)31(24-10-8-22(4)9-11-24)39-32(44)28-14-15-36-42(28)21(2)3/h12-15,20-24,30-31H,7-11,16-19H2,1-6H3,(H,37,45)(H,38,43)(H,39,44)/t22?,23-,24?,30+,31-/m0/s1 |
Clé InChI |
ZPBMCWWXBSJJIJ-LARBEYHGSA-N |
SMILES isomérique |
CCC(=O)N[C@H]([C@@H](C)C1=CC(=C(C=C1)NC(=O)[C@H](C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
SMILES canonique |
CCC(=O)NC(C(C)C1=CC(=C(C=C1)NC(=O)C(C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
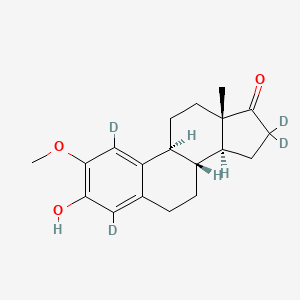
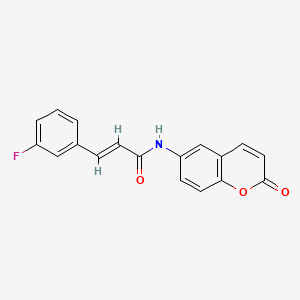
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
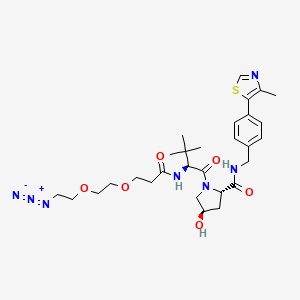
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
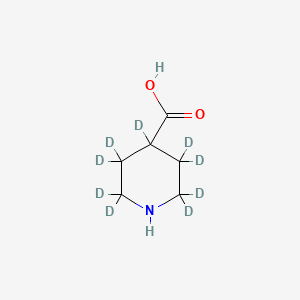
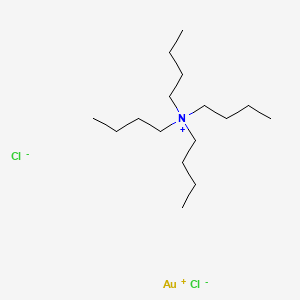
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)

